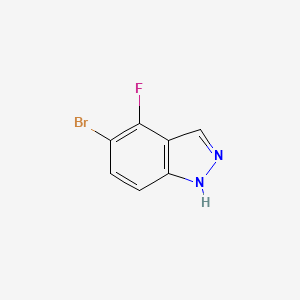

5-bromo-4-fluoro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOQUFUSNSCGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670345 | |

| Record name | 5-Bromo-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-85-7 | |

| Record name | 5-Bromo-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-fluoro-1h-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-bromo-4-fluoro-1H-indazole physical and chemical properties

An In-depth Technical Guide to 5-bromo-4-fluoro-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in modern therapeutic design, particularly in the realm of kinase inhibition.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted indazole that has gained prominence as a versatile intermediate. Its unique arrangement of a bromine atom, a fluorine atom, and an accessible N-H proton on the indazole scaffold provides multiple, orthogonal handles for synthetic elaboration. This strategic functionalization makes it a highly valued starting material in the synthesis of complex molecular architectures for drug discovery.

Key Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Parameter | Value | Source(s) |

| CAS Number | 1082041-85-7 | [1] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | YJOQUFUSNSCGHN-UHFFFAOYSA-N | |

| Appearance | Light Earth Yellow Powder / Solid | [1] |

| Boiling Point | 332.2 ± 22.0 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water. | [2][3] |

| Purity (Typical) | ≥95-97% | [1] |

Synthesis Pathway: A Validated Three-Step Protocol

A robust and scalable synthesis for this compound has been documented, starting from the commercially available 3-fluoro-2-methylaniline.[4] The pathway involves a sequence of bromination, oxidative cyclization (ring closure), and deprotection.[4] This approach is efficient and suitable for producing the material in quantities required for extensive research programs.[4]

Synthetic Workflow Diagram

The overall transformation is depicted below, illustrating the progression from the aniline starting material to the final indazole product.

Caption: Three-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from validated patent literature, providing a self-validating system for laboratory synthesis.[4]

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline (Bromination)

-

Setup: In a multi-neck flask equipped with a stirrer and thermometer, dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile (15 volumes).

-

Cooling: Cool the solution to below 10°C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10°C. The regioselectivity is driven by the activating, ortho-para directing methyl and amino groups, with the sterically accessible position para to the amine being favored.

-

Reaction: Stir the mixture at this temperature for 2 hours, monitoring by TLC for the consumption of the starting material.

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the title compound.

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Ring Closure)

-

Acetylation: To the crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from the previous step, add acetic anhydride. This protects the amine and forms the acetyl group that will become part of the final protected indazole.

-

Cyclization: Dissolve the acetylated intermediate in toluene (10 volumes). Heat the solution to 110°C.

-

Diazotization & Cyclization: Add isoamyl nitrite (1.5 eq) dropwise. This reagent serves as the diazotizing agent, converting the amino group (after in-situ deacetylation of the aniline nitrogen is presumed to occur under the reaction conditions, though the patent acetylates first) into a diazonium salt, which then undergoes intramolecular cyclization onto the methyl group to form the indazole ring. The acetyl group ultimately resides on the indazole N1 position.

-

Isolation: After TLC indicates reaction completion (approx. 2-3 hours), concentrate the mixture to dryness. Triturate the residue with methanol and filter to collect the solid product.

Step 3: Synthesis of this compound (Deprotection)

-

Setup: Suspend the acetylated indazole from Step 2 (1.0 eq) in a mixture of methanol (3 volumes) and water (3 volumes).

-

Hydrolysis: Add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) dissolved in water. The choice of a mild base like potassium bicarbonate can also be effective with high yield (81%).[4]

-

Reaction: Stir the suspension at room temperature for 12 hours. The acetyl protecting group is readily cleaved under these basic conditions.

-

Isolation: Monitor by TLC. Upon completion, add additional water to precipitate the product fully. Stir for 30 minutes, then collect the solid by filtration. Wash the filter cake with water and dry to afford the final this compound. The structure should be confirmed by NMR, for which a proton NMR spectrum is provided in the reference patent.[4]

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its distinct reactive sites, which can be addressed selectively.

-

N1-Position: The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily deprotonated by a mild base. This allows for straightforward N-alkylation or N-arylation, a common strategy to modulate solubility, metabolic stability, and target engagement.

-

C5-Position (Bromo): The bromine atom is a key functional handle for palladium-catalyzed cross-coupling reactions. This site is ideal for introducing aryl or heteroaryl substituents via reactions like the Suzuki-Miyaura, Stille, or Sonogashira couplings.[2][5] The electron-rich nature of the indazole ring facilitates the oxidative addition step in these catalytic cycles.[5]

-

C4-Position (Fluoro): The fluorine atom is generally stable but significantly influences the molecule's electronic properties and pKa. It can also engage in favorable fluorine-protein interactions (e.g., with backbone amides) and serves as a useful probe for ¹⁹F NMR studies during fragment-based screening.

Key Derivatization Strategies

Caption: Bidentate hydrogen bonding of the indazole core to the kinase hinge.

The 5-bromo substituent on this compound provides the synthetic exit vector to append larger, selectivity-determining fragments that will occupy other pockets of the ATP-binding site, while the indazole core maintains the crucial hinge-binding interaction. This makes it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns targeting kinases like FGFRs and others. [6][7]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount. This compound is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. * Storage: Store in a cool, dry place away from light and moisture. [1]Keep the container tightly sealed. Recommended storage is at room temperature. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

References

-

Babu, B., T. S., & Mohan, C. D. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26846–26868. [Link]

-

Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Turner, L. D., Summers, A. J., Johnson, L. O., Knowles, M. A., & Fishwick, C. W. G. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(12), 1264–1268. [Link]

-

PubMed. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. PubMed. [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Tianming Pharmaceutical. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PharmaCompass. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506–4520. [Link]

-

Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 6. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 5-bromo-4-fluoro-1H-indazole: An In-depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic scaffolds are of paramount importance. Their unique electronic properties, ability to form specific intermolecular interactions, and influence on metabolic stability make them privileged structures in the design of novel therapeutic agents. Among these, the indazole core, a bicyclic system consisting of fused benzene and pyrazole rings, is a cornerstone for the development of a wide array of biologically active molecules.

This technical guide provides a comprehensive analysis of the spectral characteristics of 5-bromo-4-fluoro-1H-indazole , a key building block in pharmaceutical synthesis. The strategic placement of a bromine and a fluorine atom on the benzene ring significantly modulates the electronic and steric properties of the indazole system. A thorough understanding of its spectroscopic signature is fundamental for unambiguous identification, purity assessment, and quality control during synthesis and downstream applications.

This document delves into the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data of this compound. While experimental ¹H NMR data is available and will be discussed in detail, a complete experimental dataset for other techniques is not readily found in the public domain. Therefore, to provide a holistic and practical guide, we will present predicted data for ¹³C NMR, ¹⁹F NMR, MS, and IR, based on established spectroscopic principles and comparative analysis with structurally related compounds. This approach ensures that researchers and drug development professionals have a reliable reference for the characterization of this important molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for the interpretation of its spectral data. The numbering convention for the indazole ring system is crucial for assigning NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy (Experimental Data)

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The experimental ¹H NMR spectrum for this compound has been reported in the patent literature.[1]

Table 1: Experimental ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13.5 | br s | - |

| H-3 | ~8.2 | s | - |

| H-7 | ~7.8 | d | ~8.0 |

| H-6 | ~7.4 | t | ~8.0 |

Interpretation:

-

NH Proton: The broad singlet at a significantly downfield chemical shift (~13.5 ppm) is characteristic of the indazole N-H proton, which is involved in hydrogen bonding and is deshielded.

-

H-3 Proton: The singlet at ~8.2 ppm is assigned to the H-3 proton of the pyrazole ring. It appears as a singlet as it has no adjacent protons.

-

Aromatic Protons (H-6 and H-7): The protons on the benzene ring appear as a doublet and a triplet, characteristic of a substituted aromatic system. H-7, being adjacent to the electron-withdrawing pyrazole ring, is expected to be further downfield than H-6. The triplet multiplicity for H-6 arises from coupling to both H-7 and the fluorine at position 4. The doublet for H-7 is due to coupling with H-6.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

¹³C NMR Spectroscopy (Predicted Data)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While no experimental spectrum is readily available, the chemical shifts can be predicted based on the effects of the substituents and comparison with related compounds such as 5-bromo-1H-indazole and 4-fluoro-1H-indazole.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Justification |

| C-3 | ~135 | s | Typical for C-3 in indazoles. |

| C-3a | ~122 | d | Shielded by the pyrazole ring, coupled to F-4. |

| C-4 | ~155 (d, ¹JCF ≈ 250 Hz) | d | Directly attached to fluorine, large one-bond C-F coupling. |

| C-5 | ~100 (d, ²JCF ≈ 25 Hz) | d | Attached to bromine and coupled to F-4. |

| C-6 | ~128 | d | Coupled to F-4. |

| C-7 | ~115 | s | Less affected by the halogens. |

| C-7a | ~140 | s | Bridgehead carbon of the fused ring system. |

Rationale for Prediction:

-

The chemical shifts are estimated based on the additive effects of the bromo and fluoro substituents on the indazole core.

-

The fluorine atom will induce splitting of the signals for nearby carbon atoms, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei. The largest coupling will be the one-bond coupling for C-4.

¹⁹F NMR Spectroscopy (Predicted Data)

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atom's environment. For this compound, a single signal is expected.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| F-4 | -110 to -130 | m | The chemical shift is typical for an aryl fluoride. The multiplicity will be complex due to coupling with H-3, H-5, and potentially longer-range couplings. |

Rationale for Prediction:

-

The chemical shift of fluorine is sensitive to its electronic environment. The predicted range is based on typical values for fluorobenzene derivatives.

-

The fluorine at position 4 will couple with the protons at positions 3 and 5, leading to a multiplet.

Mass Spectrometry (MS) (Predicted Data)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 214/216 | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). |

| [M-HCN]⁺ | 187/189 | Loss of hydrogen cyanide from the pyrazole ring. |

| [M-Br]⁺ | 135 | Loss of the bromine atom. |

| [M-HCN-Br]⁺ | 108 | Subsequent loss of bromine after the loss of HCN. |

Predicted Fragmentation Pathway:

The fragmentation of this compound under electron ionization is expected to proceed through characteristic pathways for indazoles, including the loss of stable neutral molecules like HCN and cleavage of the halogen substituents. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments.

Caption: Predicted major fragmentation pathway for this compound in Mass Spectrometry.

Infrared (IR) Spectroscopy (Predicted Data)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | N-H stretch | Medium, broad |

| 1620-1450 | C=C and C=N stretch (aromatic and pyrazole rings) | Medium to strong |

| 1250-1100 | C-F stretch | Strong |

| 850-750 | C-H out-of-plane bend (aromatic) | Strong |

| 700-550 | C-Br stretch | Medium |

Interpretation:

-

The broad N-H stretching band is characteristic of the indazole ring.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the various bending and stretching vibrations of the bicyclic system.

-

The strong C-F and medium C-Br stretching absorptions are indicative of the halogen substituents.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.

-

For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements and elemental composition determination.

-

Infrared (IR) Spectroscopy (ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound, a molecule of significant interest in pharmaceutical research. By combining experimental ¹H NMR data with well-reasoned predictions for ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, we have constructed a comprehensive spectral blueprint. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling confident identification and quality assessment of this versatile building block. The provided protocols offer a foundation for obtaining high-quality data, ensuring the integrity and reproducibility of scientific research.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.

-

PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-1H-indazole. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-bromo-4-fluoro-1H-indazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-4-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Given the nascent stage of research on this specific molecule, this document establishes a foundational understanding based on its physicochemical properties, predicts its solubility behavior in various organic solvents, and provides a robust experimental protocol for precise and reliable solubility determination.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can impede reliable in vitro assay results, lead to suboptimal in vivo efficacy due to low bioavailability, and present significant challenges in formulation development.[2][3] this compound, as a substituted indazole, belongs to a class of compounds known for a wide range of biological activities.[1] Understanding its solubility profile is a crucial first step in unlocking its therapeutic potential. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing both theoretical insights and practical methodologies.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical properties of this compound are summarized below. These parameters form the basis for predicting its behavior in different solvent environments.

| Property | Value | Source |

| CAS Number | 1082041-85-7 | [4] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1][4] |

| Appearance | Light Earth Yellow Powder | [1] |

| Boiling Point (Predicted) | 332.2 ± 22.0 °C at 760 mmHg | [1] |

| Physical Form | Solid | [4] |

Note: Some properties, such as LogP, are more readily available for the N-methylated analog (CAS 1784678-61-0), which has a predicted XLogP3 of 2.4.[5] This suggests moderate lipophilicity for the core structure.

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[6] The structure of this compound features a polar indazole core capable of hydrogen bonding (N-H group), an aromatic system capable of π-π stacking, and halogen substituents (bromo and fluoro) that influence both polarity and lipophilicity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H group of the indazole ring should allow for favorable hydrogen bonding interactions, suggesting moderate to high solubility . As the alkyl chain of the alcohol increases (e.g., isopropanol, butanol), the decreasing polarity of the solvent will likely lead to a decrease in solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess dipoles capable of engaging in dipole-dipole interactions but do not donate hydrogen bonds. The polar nature of the indazole ring should facilitate dissolution. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are typically excellent solvents for a wide range of organic compounds and are expected to effectively solubilize this compound, predicting high solubility . Acetonitrile and tetrahydrofuran (THF), being less polar, are expected to show moderate to high solubility .

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The primary interactions would be van der Waals forces. While the aromatic benzene portion of the indazole ring has some nonpolar character, the overall polarity of the molecule due to the pyrazole ring and halogens will likely limit its dissolution in highly nonpolar solvents. Solubility is predicted to be low in hexane and low to moderate in toluene and dichloromethane. The halogen atoms can introduce some favorable interactions, but these are unlikely to overcome the polarity mismatch.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To move from prediction to empirical data, a rigorous and validated experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a solvent at a given temperature.[3][7][8] It is a self-validating system as it ensures that the solution has reached equilibrium with the solid state.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (solid powder)

-

High-purity organic solvents of choice

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature orbital shaker or shaker bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for quantification.

Procedure:

-

Preparation of Vials: Add an excess amount of solid this compound to at least three separate glass vials. The excess is critical to ensure a saturated solution is formed with undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to 25°C. Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[3][9]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is crucial not to disturb the solid pellet at the bottom.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles. Note: The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the compound.[10]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL. The average and standard deviation of the replicate measurements should be reported.

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening for Kinetic Solubility

In early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[11][12] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic buffer and detecting the point of precipitation, often using techniques like nephelometry (light scattering).[3] While faster, these methods can sometimes overestimate solubility compared to the thermodynamic shake-flask method because they can generate supersaturated solutions.[13] They are, however, invaluable for ranking compounds and quickly identifying potential solubility liabilities.

Conclusion

While specific experimental solubility data for this compound is not yet widely published, a thorough analysis of its physicochemical properties allows for a well-grounded prediction of its solubility profile. It is expected to exhibit good solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar media. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and reproducible methodology. The systematic determination of solubility in a diverse panel of organic solvents is a critical step that will enable medicinal chemists and formulation scientists to advance the development of this compound and its derivatives as potential therapeutic agents.

References

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). High throughput solubility measurement in drug discovery and development. ResearchGate. [Link]

-

Kansy, M., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakushigaku Zasshi, 122(6), 453-61. [Link]

-

Liu, R., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 128, 102-108. [Link]

-

Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

MySkinRecipes. This compound. MySkinRecipes. [Link]

-

Hörter, D., & Dressman, J. B. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. APL Materials, 5(4). [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Chemistry Steps. [Link]

-

University of Calgary. Solubility of Organic Compounds. University of Calgary. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. This compound | 1082041-85-7 [sigmaaldrich.com]

- 5. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

5-bromo-4-fluoro-1H-indazole CAS number 1082041-85-7 properties

An In-Depth Technical Guide to 5-bromo-4-fluoro-1H-indazole (CAS: 1082041-85-7): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a strategic building block in modern medicinal chemistry. The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthetic pathway with mechanistic insights, its critical applications in drug discovery, and essential safety protocols. The strategic placement of the bromo and fluoro substituents on the indazole ring offers medicinal chemists a versatile platform for molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of novel therapeutic agents.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally defined by its physical and chemical characteristics. This compound is typically supplied as a solid, and its solubility profile makes it amenable to a wide range of standard organic reaction conditions.

Below is the chemical structure of this compound:

Caption: Chemical Structure of this compound.

A summary of its key properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1082041-85-7 | [1][2] |

| Molecular Formula | C₇H₄BrFN₂ | [1][2] |

| Molecular Weight | 215.02 g/mol | [1][2] |

| Appearance | Light earth yellow solid powder | [1] |

| Purity | Typically ≥95-97% | [1][3] |

| Boiling Point | 332.2 ± 22.0 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in DMSO, DMF, DCM, methanol; Insoluble in water | [4] |

| Storage | Room temperature, dry, sealed, away from light | [1] |

| Long-Term Storage | -20°C under an inert atmosphere (e.g., Nitrogen, Argon) | [4] |

| Stability | Stable under recommended conditions; sensitive to moisture, air, and light over time | [4] |

Expert Insight on Storage and Stability: The recommendation for long-term storage at -20°C under an inert atmosphere is critical for maintaining the integrity of the compound.[4] The indazole ring, particularly the N-H proton, can be susceptible to slow oxidation or other degradation pathways upon prolonged exposure to air and light. For researchers using this compound in sensitive multi-step syntheses or high-throughput screening, ensuring high purity by adhering to these storage conditions is paramount to achieving reproducible results.

Synthesis and Mechanistic Insights

A robust and scalable synthetic route is essential for the widespread application of a building block. A method for preparing this compound has been detailed in the patent literature, starting from the commercially available 3-fluoro-2-methylaniline.[5] The process involves three key transformations: bromination, diazotization/cyclization, and deprotection.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent CN110452177A.[5]

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel.

-

Cool the solution to below 10°C using an ice bath.

-

Add N-bromosuccinimide (NBS) (approx. 1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

-

Causality: NBS is chosen as the brominating agent because it is a mild and highly regioselective source of electrophilic bromine for activated aromatic rings like anilines. The reaction is run at a reduced temperature to control the reaction rate and prevent potential side reactions.

Step 2: Synthesis of 1-acetyl-5-bromo-4-fluoro-1H-indazole (Ring Closure)

-

Dissolve the 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from Step 1 in acetic acid in a reaction vessel.

-

Heat the mixture to approximately 110°C.

-

Add isoamyl nitrite (approx. 1.2 eq) dropwise while maintaining the temperature.

-

Stir the reaction at 110°C for 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction and concentrate to dryness under reduced pressure.

-

The crude product is then slurried in methanol and filtered to isolate the cyclized intermediate.

-

Causality: This step is a classic example of indazole synthesis via diazotization of an ortho-substituted aniline. Isoamyl nitrite, in the presence of acetic acid, generates the nitrosonium ion (NO+), which diazotizes the aniline. The resulting diazonium salt is unstable at elevated temperatures and undergoes intramolecular cyclization, followed by acetylation by the acetic acid solvent, to form the protected indazole ring.

Step 3: Synthesis of this compound (Deprotection)

-

Suspend the 1-acetyl-5-bromo-4-fluoro-1H-indazole from Step 2 in a mixture of methanol and water.

-

Add a base such as potassium carbonate, sodium hydroxide, or potassium bicarbonate (approx. 1.5-2.0 eq) dissolved in water.

-

Stir the mixture vigorously at room temperature for approximately 12 hours. Monitor the reaction by TLC.

-

Upon completion, add additional water to precipitate the product fully.

-

Filter the resulting solid, wash the filter cake thoroughly with water, and dry under vacuum to afford the final product, this compound.

-

Causality: The acetyl protecting group on the indazole nitrogen is readily cleaved via base-catalyzed hydrolysis. This mild deprotection step is efficient and typically yields a clean product that can be isolated by simple filtration, making it suitable for large-scale production.[5]

Core Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules.[1] Its structure is pre-validated in numerous successful drug discovery campaigns.

Kinase Inhibitor Development

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of oncology drugs. The indazole's nitrogen atoms are excellent hydrogen bond donors and acceptors, allowing them to mimic the adenine portion of ATP and bind effectively to the hinge region of the kinase active site.

The substituents on this compound serve distinct, strategic purposes:

-

5-Bromo Position: This is the primary attachment point for diversification. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[4] This allows for the systematic introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups to explore the solvent-front region of the ATP-binding pocket, a common strategy for enhancing potency and selectivity.

-

4-Fluoro Position: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its strong electron-withdrawing nature can modulate the pKa of the indazole N-H, influence the molecule's overall lipophilicity and membrane permeability, and block a potential site of metabolic oxidation, thereby improving the drug's pharmacokinetic profile.

Caption: Generic Suzuki coupling using the bromo-indazole.

Relevance to GLP-1 Receptor Agonists

While not a direct precursor, the core scaffold is highly relevant to cutting-edge metabolic disease therapies. The N-methylated analog, 5-bromo-4-fluoro-1-methyl-1H-indazole, is a known intermediate in the synthesis of Orforglipron , a non-peptide, orally available GLP-1 receptor agonist developed for type 2 diabetes and weight management.[6][7] This association underscores the importance of the 5-bromo-4-fluoro-indazole framework in accessing novel and high-value therapeutic targets beyond kinases.

Safety, Handling, and Quality Control

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. The compound is classified as hazardous, and the following information is critical.[4]

| Safety Aspect | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Quality Control: For ensuring the identity and purity of this compound, a combination of analytical techniques is recommended:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of significant organic impurities. A patent document confirms the use of ¹H NMR for characterization.[5]

-

LC-MS: To confirm the molecular weight and assess purity.

-

HPLC: To obtain a precise quantification of purity (e.g., >97%).

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a clear and efficient path to novel chemical entities with significant therapeutic potential. Its well-defined physicochemical properties, coupled with a scalable synthetic route, make it an invaluable tool for drug discovery programs. The dual functionalities of a cross-coupling handle (the bromo group) and a metabolic/physicochemical modulator (the fluoro group) on a privileged indazole scaffold empower medicinal chemists to accelerate the development of next-generation inhibitors and modulators for a range of challenging disease targets.

References

- Echemi. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole RC00224.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- MySkinRecipes. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 1082041-85-7.

- Sigma-Aldrich. (n.d.). This compound | 1082041-85-7.

- ChemicalBook. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.

- Tianming Pharmaceutical. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.

- ChemScene. (n.d.). 1082041-85-7 | this compound.

- BOC Sciences. (n.d.). CAS 1082041-85-7 this compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1082041-85-7 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. 5-Bromo-4-fluoro-1-methyl-1H-indazole | 1784678-61-0 [chemicalbook.com]

- 7. tianmingpharm.com [tianmingpharm.com]

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-4-fluoro-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of 5-bromo-4-fluoro-1H-indazole, a key intermediate in contemporary pharmaceutical research.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The causality behind experimental choices is explained, and each analytical step is presented as a self-validating component of the overall structural confirmation. This guide is grounded in authoritative scientific principles and supplemented with detailed, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern makes it a crucial intermediate in the synthesis of a variety of biologically active molecules. Notably, it is explored for its utility in developing small molecule inhibitors and modulators for therapeutic targets in oncology, as well as in neurological and inflammatory diseases.[1] The precise arrangement of its constituent atoms is paramount, as even minor structural variations can drastically alter a molecule's pharmacological profile. Therefore, unambiguous confirmation of its structure is a critical first step in any research and development endeavor.

The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[2] The primary objective of this guide is to delineate the analytical workflow that rigorously confirms the structure as the 1H-tautomer of 5-bromo-4-fluoro-indazole.

The Analytical Triad: A Multi-faceted Approach to Structure Elucidation

The definitive determination of a molecule's structure is seldom achieved through a single analytical technique. Instead, a confluence of evidence from multiple, complementary methods provides the necessary certainty. For this compound, we employ an analytical triad:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F) and establish the connectivity of the molecular framework.

-

Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

-

X-ray Crystallography: To provide the ultimate, unambiguous three-dimensional atomic arrangement in the solid state.

The logical flow of this multi-pronged approach is depicted in the workflow diagram below.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][4] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[3][5] This frequency is highly sensitive to the local electronic environment, providing a wealth of structural information.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of the synthesized this compound is a cornerstone of its structural proof.[6]

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~13.5 | br s | - | 1H | NH |

| ~8.2 | s | - | 1H | H-3 |

| ~7.6 | dd | J_HH ≈ 8.8, J_HF ≈ 6.5 | 1H | H-6 |

| ~7.4 | d | J_HH ≈ 8.8 | 1H | H-7 |

Causality and Interpretation:

-

The Downfield NH Proton: A broad singlet observed at a very downfield chemical shift (~13.5 ppm) is characteristic of an acidic N-H proton in an aromatic heterocyclic system, providing strong evidence for the presence of the indazole ring and its 1H-tautomer.

-

The C-3 Proton: A singlet at ~8.2 ppm is assigned to the proton at the 3-position of the indazole ring. Its singlet nature indicates no adjacent proton neighbors.

-

The Aromatic Protons (H-6 and H-7): The two protons on the benzene ring appear as a coupled system. H-7 is expected to be a doublet due to coupling with H-6. H-6, being adjacent to both H-7 and the fluorine atom at C-4, is predicted to appear as a doublet of doublets, showing both proton-proton (³J_HH) and proton-fluorine (⁴J_HF) coupling. The observation of this H-F coupling is a key indicator of the fluorine's position at C-4.

¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing information about their hybridization and electronic environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~140 | C-7a | Quaternary carbon at the ring junction. |

| ~135 (d, ¹J_CF ≈ 250 Hz) | C -F | Carbon directly attached to fluorine, showing a large one-bond C-F coupling constant. |

| ~133 | C-3 | Carbon in the pyrazole ring, deshielded by the adjacent nitrogen. |

| ~125 (d, ²J_CF ≈ 15 Hz) | C-5 | Carbon bearing the bromine, with a smaller two-bond C-F coupling. |

| ~122 | C-7 | Aromatic CH carbon. |

| ~118 (d, ²J_CF ≈ 20 Hz) | C-3a | Quaternary carbon at the ring junction, showing two-bond C-F coupling. |

| ~115 (d, ³J_CF ≈ 5 Hz) | C-6 | Aromatic CH carbon, showing three-bond C-F coupling. |

Causality and Interpretation:

-

The C-F Coupling: The most diagnostic feature is the large one-bond coupling constant (¹J_CF) for the carbon at the 4-position, directly confirming the C-F bond. The smaller, through-bond couplings (²J_CF and ³J_CF) to adjacent carbons further solidify the assignment of the fluorine's location.

-

Chemical Shifts: The chemical shifts of the carbons are consistent with a substituted indazole ring system. The presence of eight distinct signals would confirm the proposed structure.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides a direct window into the chemical environment of the fluorine atom.[7][8]

Predicted ¹⁹F NMR Data:

-

Chemical Shift: A single resonance is expected in the aromatic fluorine region (approx. -110 to -140 ppm relative to CFCl₃).

-

Multiplicity: The signal should appear as a doublet of doublets, arising from coupling to the adjacent protons H-3 (a smaller, long-range coupling) and H-6 (a larger four-bond coupling).

Causality and Interpretation:

The observation of a single fluorine resonance confirms the presence of only one fluorine atom in the molecule. The specific coupling pattern provides definitive proof of its position at C-4, adjacent to the C-5 bromine and within coupling distance of H-3 and H-6.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling constants.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry: Confirming Molecular Weight and Composition

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with sufficient accuracy to deduce its elemental formula.

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): An intense molecular ion peak is expected. Given the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 214 and 216, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

High-Resolution Mass: The calculated exact mass for C₇H₄⁷⁹BrFN₂ is 213.9596. HRMS analysis should yield a value within a few parts per million (ppm) of this calculated mass.

-

Fragmentation: Common fragmentation pathways for indazoles involve the loss of HCN or N₂, which can provide further structural clues.

Data Presentation: Isotopic Pattern of the Molecular Ion

| m/z | Isotope Composition | Predicted Relative Abundance |

| 213.9596 | C₇H₄⁷⁹BrFN₂ | 100% |

| 215.9575 | C₇H₄⁸¹BrFN₂ | ~98% |

Causality and Interpretation:

The observation of the correct molecular weight and the characteristic bromine isotopic pattern provides unequivocal evidence for the elemental composition of the molecule. This data strongly supports the proposed structure of C₇H₄BrFN₂.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental formula. Compare the measured isotopic pattern with the theoretical pattern for the proposed formula.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12][13] This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal.[11]

Expected Crystallographic Data:

A successful crystallographic analysis would provide:

-

Confirmation of Connectivity: The resulting electron density map would clearly show the positions of all non-hydrogen atoms, confirming the indazole ring system and the positions of the bromo and fluoro substituents.

-

Tautomer Confirmation: The position of the hydrogen atom on one of the nitrogen atoms would be definitively located, confirming the 1H-tautomer.

-

Bond Lengths and Angles: Precise measurements of bond lengths and angles would be obtained, providing insights into the electronic structure of the molecule.

The logical relationship between the analytical techniques and the structural features they confirm is illustrated below.

Caption: Correlation between analytical techniques and confirmed structural features.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Conclusion: A Consolidated Structural Assignment

References

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

Aryal, S. (2022, January 12). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Fiveable. (n.d.). X–ray Crystallography – Fundamentals. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Interpretation of Mass Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

MRC Laboratory of Molecular Biology. (2013, April 23). Introduction to X-ray crystallography. Retrieved from [Link]

-

Dartmouth Undergraduate Journal of Science. (2009, November 21). X-Ray Crystallography. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Fiveable. (n.d.). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023, February 7). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),.... Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2016, April 7). (PDF) 13 C NMR of indazoles. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. NMR Basics for the absolute novice [jeolusa.com]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. azom.com [azom.com]

- 9. fiveable.me [fiveable.me]

- 10. whitman.edu [whitman.edu]

- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 12. fiveable.me [fiveable.me]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

Reactivity and stability of 5-bromo-4-fluoro-1H-indazole

An In-depth Technical Guide to the Reactivity and Stability of 5-bromo-4-fluoro-1H-indazole

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated indazole derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its strategic substitution pattern, featuring a reactive bromine atom and a modulating fluorine atom on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, stability, and handling of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization. The indazole core is a privileged structure, frequently found in bioactive molecules, particularly as a hinge-binding motif in kinase inhibitors.[1] The presence of the C5-bromo and C4-fluoro substituents offers precise vectors for chemical modification, making this compound a valuable intermediate in the development of novel therapeutics for oncology, neurodegenerative disorders, and inflammatory diseases.[2]

Physicochemical and Stability Profile

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. Understanding these parameters is the first step toward its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1082041-85-7 | [2][3] |

| Molecular Formula | C₇H₄BrFN₂ | [2] |

| Molecular Weight | 215.02 g/mol | [2] |

| Appearance | Light Earth Yellow Powder / Solid | [2][3] |

| Boiling Point | 332.2 ± 22.0 °C (at 760 mmHg, Predicted) | [2] |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, DCM, and methanol. Insoluble or sparingly soluble in water. | [1][4] |

Stability and Storage

This compound is stable under recommended storage conditions.[1] However, like many heterocyclic compounds, it exhibits sensitivity to prolonged exposure to moisture, air, and light.[1] To prevent degradation and maintain its purity, the following storage protocol is essential:

-

Temperature: Store at room temperature or, for long-term stability, at -20°C.[1][2]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric moisture.[1]

-

Container: Keep the container tightly sealed and in a dry, well-ventilated place.[1][5]

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and industrially scalable route starts from 3-fluoro-2-methylaniline, proceeding through bromination, diazotization followed by intramolecular cyclization, and finally deprotection.[6]

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

The following protocol is adapted from established patent literature, providing a self-validating system for the synthesis.[6]

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline in acetonitrile in a four-necked flask.

-

Cool the solution to below 10°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C. Causality: This electrophilic aromatic substitution is regioselective due to the directing effects of the amino and methyl groups. Low temperature is crucial to minimize side reactions.

-

Stir the reaction at this temperature for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and rinse the filter cake with cyclohexane to yield the product.

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone

-

Dissolve the 4-bromo-3-fluoro-2-methylaniline from Step 1 in toluene.

-

Add acetic anhydride and heat the mixture. Causality: The amino group is acetylated to form an amide, which serves as a protecting group and facilitates the subsequent ring closure.

-

After the initial reaction, add acetic acid and heat to 110°C.

-

Add isoamyl nitrite dropwise while maintaining the temperature. Causality: Isoamyl nitrite is the diazotizing agent that converts the amino group (after in-situ deprotection/reaction) into a diazonium salt, which immediately undergoes intramolecular cyclization to form the indazole ring.

-

Monitor the reaction by TLC. Once complete, concentrate the mixture and slurry with methanol to precipitate the product.

Step 3: Synthesis of this compound

-

Suspend the acetylated indazole from Step 2 in a mixture of methanol and water.

-

Add an aqueous solution of a base, such as potassium carbonate or sodium hydroxide, and stir at room temperature for 12 hours.[6] Causality: The base hydrolyzes the acetyl protecting group from the N1 position of the indazole ring.

-

Monitor deprotection by TLC.

-

Upon completion, add water to precipitate the final product, filter, wash with water, and dry to obtain this compound.

Core Reactivity: A Tale of Two Sites

The synthetic utility of this compound is dominated by the reactivity of two key positions: the C5-Bromo group and the N1-Hydrido group . The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the acidic N-H proton allows for facile N-functionalization.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The C5-bromo substituent on the indazole ring is an ideal electrophilic partner for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This reaction is frequently employed to build the core structures of kinase inhibitors.[7][8]

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[7][9]

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent (e.g., DME, dioxane, or ethanol/water mixture).[8][9]

-

Add the palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, (2-10 mol%).[8][9]

-

Heat the reaction mixture, typically between 80-110°C, or utilize microwave irradiation for accelerated reaction times.[9][10] Causality: The catalyst, base, and solvent system are chosen to balance reactivity and stability. Cesium carbonate is often a more effective base, and microwave heating can dramatically reduce reaction times from hours to minutes.[9]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the reaction of choice.[11] This palladium-catalyzed C-N bond-forming reaction couples the C5-bromo position with a primary or secondary amine, providing direct access to 5-aminoindazole derivatives.

General Protocol for Buchwald-Hartwig Amination

-

Combine this compound, the desired amine (1.2-2.0 equivalents), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate in a reaction vessel.

-

Purge the vessel with an inert gas.

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP). Causality: The choice of ligand is critical and depends on the substrates. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[11]

-

Heat the reaction mixture, typically between 80-110°C, until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling: A Mandate for Researchers

Given its classification as a hazardous substance, strict adherence to safety protocols is mandatory when handling this compound. The information below is illustrative and must be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier for the batch in use.[1][12]

Table 2: GHS Hazard Information

| Hazard | Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

First-Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[1][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][5]

Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

Conclusion

This compound stands as a testament to the power of strategic halogenation in designing versatile chemical intermediates. Its reactivity at the C5-bromo and N1-hydrido positions provides a robust platform for generating diverse molecular libraries through well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings. While its stability requires mindful handling and storage, its value in accelerating drug discovery programs, particularly in the synthesis of targeted inhibitors like Orforglipron, is undisputed.[14][15] This guide provides the foundational knowledge for chemists to harness the full synthetic potential of this important building block safely and effectively.

References

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

-